molecular formula C13H13BrO3 B2989706 2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione CAS No. 913718-19-1

2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B2989706
CAS No.: 913718-19-1
M. Wt: 297.148
InChI Key: WGJLJJOUTWDWPO-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of brominated cyclohexane derivatives. This compound is characterized by the presence of a bromine atom at the second position and a methoxyphenyl group at the fifth position on the cyclohexane ring, along with two keto groups at the first and third positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione typically involves the bromination of a suitable cyclohexane precursor followed by the introduction of the methoxyphenyl group. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst to achieve selective bromination. The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methoxybenzene and an appropriate catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form corresponding phenolic derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents (e.g., tetrahydrofuran) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Formation of substituted cyclohexane derivatives.

    Reduction: Formation of dihydroxy cyclohexane derivatives.

    Oxidation: Formation of phenolic derivatives.

Scientific Research Applications

2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyphenyl group contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit enzyme activity by binding to active sites or altering protein conformation. Additionally, its ability to undergo redox reactions can influence cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-phenylcyclohexane-1,3-dione: Lacks the methoxy group, which may result in different reactivity and biological activity.

    2-Chloro-5-(4-methoxyphenyl)cyclohexane-1,3-dione: Substitution of bromine with chlorine can alter the compound’s chemical properties and reactivity.

    2-Bromo-5-(4-hydroxyphenyl)cyclohexane-1,3-dione: Presence of a hydroxyl group instead of a methoxy group can impact its solubility and interaction with biological targets

Uniqueness

2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione is unique due to the presence of both bromine and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO3/c1-17-10-4-2-8(3-5-10)9-6-11(15)13(14)12(16)7-9/h2-5,9,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJLJJOUTWDWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C(C(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 5-(4-methoxyphenyl)cyclohexane-1,3-dione (5 g, 22.6 mmol) in AcOH (40 mL) at r.t. was added bromine (3.61 g, 1.18 mL, 22.6 mmol) dropwise. The reaction was then carried out according to Method A to give the title compound in quantitative yield as a white solid. δH (DMSO-d6) 7.24 (2H, d, J 8.6 Hz), 6.87 (2H, d, J 8.6 Hz), 3.72 (3H, s), 3.31-3.21 (1H, m), 2.88-2.82 (2H, m), 2.77-2.62 (3H, m). LCMS (ES+) 296.9 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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